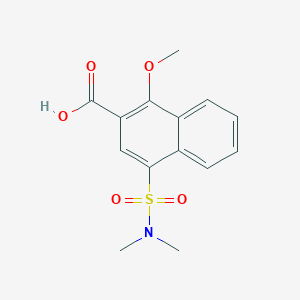
1-Methoxy-4-(N,N-dimethylaminosulfonyl)-2-naphthalenecarboxylic acid
Cat. No. B8315303
M. Wt: 309.34 g/mol
InChI Key: QFGLNOWHPAPIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05958945
Procedure details


A solution of methyl 1-methoxy-4-(N,N-dimethylaminosulfonyl)-2-napthalenecarboxylate (2.3 g; 7.13 mmol; 1 eq) is refluxed in 50% ethanol with 428 mg of NaOH (10.71 mmol; 1.5 eq) for 2 h. Next, the solvent is evaporated off under vacuum and the residue is taken up in water and extracted once with ethyl acetate. 1N HCl is added to the aqueous phase to pH 1-2. The mixture is extracted twice with dichloromethane, dried and evaporated.
Name
methyl 1-methoxy-4-(N,N-dimethylaminosulfonyl)-2-napthalenecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:18])[CH3:17])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([O:21]C)=[O:20].[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:17])[CH3:18])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([OH:21])=[O:20] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, the solvent is evaporated off under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted once with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1N HCl is added to the aqueous phase to pH 1-2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted twice with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
